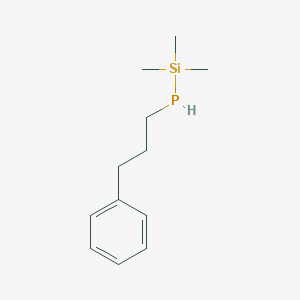
(3-Phenylpropyl)(trimethylsilyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Phenylpropyl)(trimethylsilyl)phosphane is an organophosphorus compound with the molecular formula C12H21PSi. It is a colorless liquid that is known for its reactivity and utility in various chemical processes. This compound is part of the broader class of tertiary phosphines, which are widely used in organic synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylpropyl)(trimethylsilyl)phosphane typically involves the reaction of trimethylsilyl chloride with a suitable phosphine precursor. One common method is the reaction of trimethylsilyl chloride with a phosphine in the presence of a base such as sodium-potassium alloy. The reaction proceeds as follows:
P+3Me3SiCl+3K→P(SiMe3)3+3KCl
This method is efficient and yields the desired phosphane compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Phenylpropyl)(trimethylsilyl)phosphane undergoes various types of chemical reactions, including:
-
Hydrolysis: : The compound hydrolyzes readily in the presence of water to form phosphine and trimethylsilanol.
P(SiMe3)3+3H2O→PH3+3HOSiMe3
-
Substitution Reactions: : It reacts with acyl chlorides to form phosphaalkynes, such as tert-butylphosphaacetylene.
P(SiMe3)3+RCOCl→RCP+3HOSiMe3
-
Reduction Reactions: : The compound can be reduced to form various phosphide salts when treated with reducing agents like potassium tert-butoxide.
P(SiMe3)3+KO-t-Bu→KP(SiMe3)2+Me3SiO-t-Bu
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, acyl chlorides, and potassium tert-butoxide. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include phosphine, trimethylsilanol, phosphaalkynes, and various phosphide salts. These products are valuable intermediates in organic synthesis and catalysis.
Applications De Recherche Scientifique
(3-Phenylpropyl)(trimethylsilyl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds and as a ligand in transition metal catalysis.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying phosphorus-containing biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and as a tool in drug discovery.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mécanisme D'action
The mechanism of action of (3-Phenylpropyl)(trimethylsilyl)phosphane involves its ability to act as a nucleophile, participating in various substitution and addition reactions. The compound’s reactivity is largely due to the presence of the trimethylsilyl group, which stabilizes the phosphane and enhances its nucleophilicity. The molecular targets and pathways involved in its reactions depend on the specific chemical context and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(trimethylsilyl)phosphine: Another organophosphorus compound with similar reactivity but different substituents.
Triphenylphosphine: A widely used phosphine ligand with different steric and electronic properties.
Dimethylphenylphosphine: A phosphine with a different alkyl and aryl substitution pattern.
Uniqueness
(3-Phenylpropyl)(trimethylsilyl)phosphane is unique due to the presence of both a phenylpropyl group and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations.
Propriétés
Numéro CAS |
59877-23-5 |
|---|---|
Formule moléculaire |
C12H21PSi |
Poids moléculaire |
224.35 g/mol |
Nom IUPAC |
3-phenylpropyl(trimethylsilyl)phosphane |
InChI |
InChI=1S/C12H21PSi/c1-14(2,3)13-11-7-10-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3 |
Clé InChI |
RSDDPGYCQAEODE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)PCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





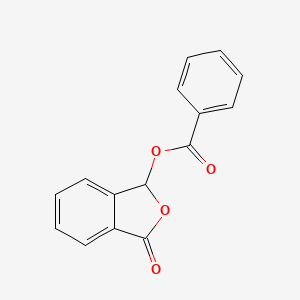
![1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro-](/img/structure/B14612074.png)
![2-Hydroxy-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14612077.png)

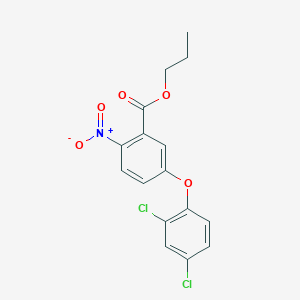
![1,2-Benzenediol, 4-[1-amino-2-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14612092.png)
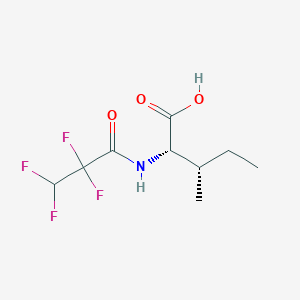
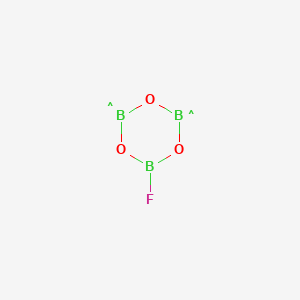
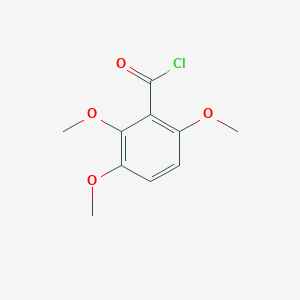
![4-[3-(Piperidin-1-yl)propyl]hexahydro-1H-indene-3a,5,6,7a-tetrol](/img/structure/B14612119.png)
![N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide](/img/structure/B14612123.png)
